2-(Chloromethyl)-6-fluoropyridine
Description
Chemical Structure and Properties 2-(Chloromethyl)-6-fluoropyridine (C₆H₅ClFN) is a halogenated pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 2-position and a fluorine atom at the 6-position of the aromatic ring. Its molecular structure is defined by the SMILES notation C1=CC(=NC(=C1)F)CCl and the InChIKey BVTWZGOQNBFJEL-UHFFFAOYSA-N . The compound has a molecular weight of approximately 145.5 g/mol.
Synthesis The synthesis involves chlorination of (6-fluoropyridin-2-yl)methanol using thionyl chloride (SOCl₂), yielding the product in 69% efficiency. Key spectral data, such as ¹H-NMR signals (δH 7.93–4.59 ppm), confirm its structure . Due to its commercial unavailability, it is typically synthesized in-house for research applications, such as structure-activity relationship (SAR) studies in medicinal chemistry .
Applications This compound serves as a versatile intermediate in organic synthesis, particularly for constructing carbon-nitrogen bonds in heterocyclic systems.
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTWZGOQNBFJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626047 | |
| Record name | 2-(Chloromethyl)-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315180-16-6 | |
| Record name | 2-(Chloromethyl)-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-6-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the chloromethylation of 6-fluoropyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process often includes halogenation, chloromethylation, and purification steps to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-6-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyridine derivatives.
Oxidation: The compound can be oxidized to form pyridine N-oxides under specific conditions.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted pyridine derivatives
- Pyridine N-oxides
- Reduced pyridine compounds
Scientific Research Applications
2-(Chloromethyl)-6-fluoropyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-fluoropyridine involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This modification can lead to changes in the biological activity of these molecules, resulting in various pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 2-(Chloromethyl)-6-fluoropyridine with structurally related pyridine compounds:
Research Findings and Challenges
- Synthetic Challenges: The regioselective introduction of fluorine and chloromethyl groups requires precise control of reaction conditions (e.g., SOCl₂ concentration, temperature) to avoid side products .
- Thermodynamic Stability: Derivatives with multiple EWGs (e.g., -CF₃, -CCl₃) exhibit higher thermal stability but lower solubility in polar solvents, complicating purification .
Biological Activity
2-(Chloromethyl)-6-fluoropyridine is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This compound is characterized by a chloromethyl group at the 2-position and a fluorine atom at the 6-position of the pyridine ring. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in various scientific studies.
- Molecular Formula : CHClFN
- Molecular Weight : 151.57 g/mol
- Physical Appearance : Typically appears as a colorless to light yellow liquid.
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. The chloromethyl group can interact with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes, leading to modifications that alter their biological functions. This mechanism can result in various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. The presence of the fluorine atom enhances lipophilicity, which may improve binding interactions with microbial targets.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has been evaluated for its efficacy against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with cellular signaling pathways and DNA damage response.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Chloromethyl)-5-fluoropyridine | CHClF | Different positioning of fluorine affects reactivity |
| 2-(Chloromethyl)-4-fluoropyridine | CHClF | Altered biological activity compared to isomers |
| 2-(Bromomethyl)-6-fluoropyridine | CHBrF | Bromine substitution may enhance reactivity |
The comparison highlights how the positioning of halogen substituents influences both chemical reactivity and biological activity, making this compound a valuable compound for targeted research.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range. This indicates its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, particularly in breast and lung cancer cells. Mechanistic studies suggested that the compound induced G2/M phase cell cycle arrest and apoptosis through caspase activation pathways.
- Synthesis and Derivatives : Research has focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the pyridine ring have been explored to improve selectivity and potency against specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
